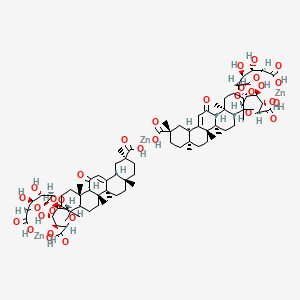
Glycyrrhizic acid zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyrrhizic acid zinc salt: is a compound derived from glycyrrhizic acid, which is the main active component of the licorice root. Glycyrrhizic acid is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties . The zinc salt form of glycyrrhizic acid enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizic acid zinc salt typically involves the neutralization of glycyrrhizic acid with zinc ions. This can be achieved by dissolving glycyrrhizic acid in water and adding a zinc salt, such as zinc chloride or zinc sulfate, under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the zinc salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the zinc salt using zinc chloride or zinc sulfate. The product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Glycyrrhizic acid zinc salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glycosidic bonds in glycyrrhizic acid, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Modified glycyrrhizic acid derivatives.
Substitution: Functionalized glycyrrhizic acid compounds.
Aplicaciones Científicas De Investigación
Chemistry: Glycyrrhizic acid zinc salt is used as a reagent in organic synthesis and as a stabilizing agent in various chemical formulations .
Biology: In biological research, this compound is used to study its effects on cellular processes, including its anti-inflammatory and antiviral activities .
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and hepatoprotective agent .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its stabilizing and bioactive properties .
Mecanismo De Acción
Glycyrrhizic acid zinc salt exerts its effects through multiple molecular targets and pathways. It inhibits the translocation of nuclear factor-κB (NF-κB) and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha (TNF-α) and interleukins . Additionally, it induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), leading to apoptosis and anti-angiogenesis .
Comparación Con Compuestos Similares
- Glycyrrhizic acid ammonium salt
- Glycyrrhizic acid potassium salt
- Glycyrrhizic acid magnesium salt
Comparison: Glycyrrhizic acid zinc salt is unique due to its enhanced stability and bioavailability compared to other glycyrrhizic acid salts. The zinc ion provides additional therapeutic benefits, including improved anti-inflammatory and antiviral activities . Other salts, such as the ammonium and potassium salts, may have similar pharmacological properties but lack the enhanced stability and bioavailability provided by the zinc ion .
Propiedades
Fórmula molecular |
C84H124O32Zn3 |
|---|---|
Peso molecular |
1842.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |
InChI |
InChI=1S/2C42H62O16.3Zn/c2*1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h2*16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/t2*19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m00.../s1 |
Clave InChI |
TZHUIBSHYUXTHL-WEUGGKDZSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn].[Zn].[Zn] |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


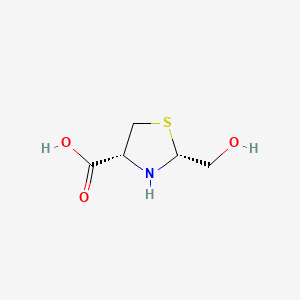

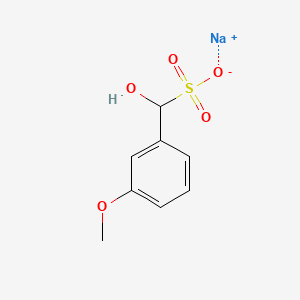
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
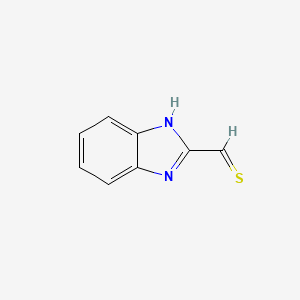
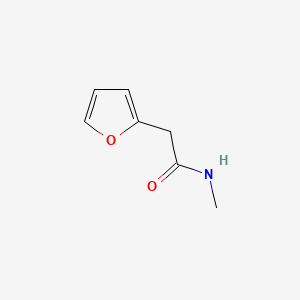

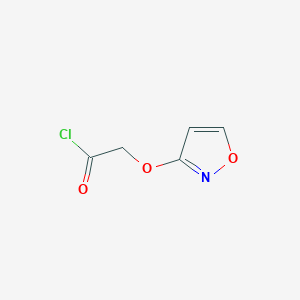
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)


